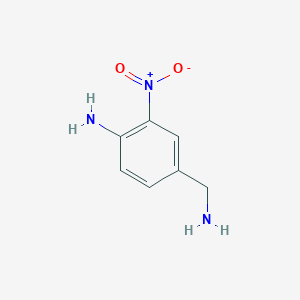

4-(Aminomethyl)-2-nitroaniline

Description

Overview of Nitroaniline Derivatives in Contemporary Organic Chemistry

Nitroaniline derivatives are a class of organic compounds that have long been pivotal in the advancement of organic chemistry. wikipedia.orgmdpi-res.com The presence of both an amino group and a nitro group on an aromatic ring gives rise to a unique electronic environment, influencing the reactivity and properties of these molecules. wikipedia.orgacs.org The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director. wikipedia.org This contrasting electronic nature makes nitroanilines valuable starting materials for a variety of chemical transformations.

In contemporary organic synthesis, nitroaniline derivatives serve as key intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. mdpi-res.comwikipedia.org For instance, the reduction of the nitro group to an amine is a fundamental transformation that leads to the formation of phenylenediamines, which are precursors to a wide array of heterocyclic compounds, including benzimidazoles. wikipedia.org Furthermore, the amino group can be readily diazotized and converted into a range of other functional groups, highlighting the synthetic versatility of this class of compounds. wikipedia.org The reactivity of the amino group can be modulated by the position of the nitro group, with ortho-nitroanilines exhibiting distinct properties due to intramolecular hydrogen bonding. wikipedia.org

Significance of Aminomethylated Aromatic Systems in Chemical Synthesis and Functional Material Design

Aminomethylated aromatic systems are characterized by the presence of an aminomethyl group (-CH2NH2) attached to an aromatic ring. This structural motif is of considerable importance in both chemical synthesis and the design of functional materials. The aminomethyl group can be introduced onto aromatic rings through various methods, including the Mannich reaction and its modifications, as well as through the use of N,O-acetals or N,N-aminals in the presence of a Lewis acid. acs.orgfrontiersin.org

In the realm of chemical synthesis, the aminomethyl group serves as a versatile handle for further functionalization. It can participate in a wide array of reactions, such as N-alkylation, N-acylation, and the formation of Schiff bases, providing access to a diverse range of more complex molecules. rsc.org This versatility has made aminomethylated aromatics valuable building blocks in the synthesis of natural products and biologically active compounds. acs.org

From the perspective of functional material design, the incorporation of aminomethyl groups can impart specific properties to aromatic systems. The primary amine functionality can act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing. Furthermore, the presence of the amine can influence the intermolecular interactions, such as hydrogen bonding, which in turn affects the packing and bulk properties of the material. scirp.org

Strategic Research Trajectories for 4-(Aminomethyl)-2-nitroaniline

The unique trifunctional nature of this compound, with its primary aromatic amine, a nitro group, and a benzylic aminomethyl group, opens up several strategic research avenues. The distinct reactivity of each functional group allows for selective transformations, making it a highly versatile building block for the synthesis of complex molecular architectures.

One major research trajectory involves the selective reduction of the nitro group. This would yield a diamino derivative, which could serve as a precursor for the synthesis of novel heterocyclic systems, such as benzimidazoles, with potential applications in medicinal chemistry. The resulting vicinal diamine arrangement would be particularly useful for constructing these five-membered heterocyclic rings.

Another key area of investigation lies in the derivatization of the two distinct amino groups. The primary aromatic amine and the benzylic amine are expected to exhibit different reactivities, allowing for selective functionalization. For instance, the more nucleophilic benzylic amine could be selectively alkylated or acylated under controlled conditions. This differential reactivity provides a powerful tool for the stepwise construction of complex molecules.

Furthermore, the entire molecule can serve as a ligand for the formation of metal complexes. The two amino groups and the nitro group offer multiple potential coordination sites, suggesting that this compound could be used to synthesize novel coordination polymers and metal-organic frameworks. These materials could be explored for applications in catalysis, sensing, and materials science. The inherent asymmetry of the molecule could also be exploited to create chiral catalysts or materials with interesting optical properties.

Finally, the combination of electron-donating amino groups and an electron-withdrawing nitro group on the same aromatic ring makes this compound an interesting candidate for studies in nonlinear optics and other materials science applications where charge-transfer characteristics are important.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGEDMAENMAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Aminomethyl 2 Nitroaniline and Its Precursors

Direct Aminomethylation Methodologies

Direct aminomethylation involves the introduction of an aminomethyl (-CH₂NH₂) or a protected aminomethyl group onto an aromatic ring in a single conceptual step. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Mannich-Type Reaction Pathways and their Variants for Aminomethyl Moiety Introduction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. byjus.com In its classic form, it is a three-component condensation involving a non-enolizable aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgmdma.ch The reaction typically proceeds under acidic conditions. adichemistry.com

The core mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). byjus.comwikipedia.org Subsequently, the active hydrogen compound, acting as a nucleophile, attacks the iminium ion to form the β-amino carbonyl product, known as a Mannich base. byjus.comwikipedia.org

For the synthesis of compounds like 4-(aminomethyl)-2-nitroaniline, a variation of this reaction can be envisioned starting from a suitable nitroaniline derivative. For instance, studies have shown the successful Mannich reaction of 2-nitroaniline (B44862) with formaldehyde and various ketones. publish.csiro.aunih.gov While direct aminomethylation of the aniline (B41778) nitrogen is more common, C-aminomethylation of the aromatic ring can occur, particularly with activated substrates. The reaction of benzamide, 2-nitroaniline, and formaldehyde in ethanol (B145695) has been reported to yield N-[(2-Nitro-phenylamino)-methyl]-benzamide. nih.gov This demonstrates the feasibility of forming the required C-N bond via a Mannich-type pathway.

Table 1: Key Components in a Typical Mannich Reaction

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Provides the active hydrogen (nucleophile) | Ketones, phenols, nitroalkanes, anilines |

| Aldehyde | Forms the electrophilic iminium ion | Formaldehyde, Benzaldehyde |

| Amine | Primary or Secondary; forms the iminium ion | Ammonia, Dimethylamine, Aniline |

| Catalyst | Typically acidic | HCl, Acetic Acid, Lewis Acids |

Utilization of N-(Hydroxymethyl)benzamide and N-(Chloromethyl)benzamide Reagents in Aminomethylation Reactions

Pre-formed aminomethylating agents offer an alternative to the three-component Mannich reaction. Reagents like N-(hydroxymethyl)benzamide and the more reactive N-(chloromethyl)benzamide are effective for introducing a protected aminomethyl group (benzamidomethyl). mdpi.comuni-koeln.denih.gov

N-(hydroxymethyl)benzamide can react with nucleophiles, though it is generally less reactive than its chloro- counterpart. biosynth.comnih.gov N-(chloromethyl)benzamide, on the other hand, is a more potent electrophile used for the N-benzamidomethylation of various compounds. mdpi.com The use of these reagents can be advantageous as it avoids the in-situ generation of the electrophile.

A notable synthesis involves the reaction of 4-nitroaniline (B120555) with (benzamidomethyl)triethylammonium chloride, a stable and effective benzamidomethylating reagent, in an aqueous medium. mdpi.comresearchgate.net Despite the reduced nucleophilicity of 4-nitroaniline due to the electron-withdrawing nitro group, the reaction proceeds in high yield (94%) when an excess of the aminomethylating agent is used, affording N-{[(4-nitrophenyl)amino]methyl}benzamide. mdpi.com This product is a protected precursor which, upon deprotection and rearrangement or further functional group manipulation, could potentially lead to this compound.

Table 2: Comparison of Aminomethylating Reagents

| Reagent | Structure | Reactivity | Key Features |

|---|---|---|---|

| N-(Hydroxymethyl)benzamide | C₆H₅CONHCH₂OH | Moderate | Stable solid; often requires acid catalysis. biosynth.com |

| N-(Chloromethyl)benzamide | C₆H₅CONHCH₂Cl | High | More reactive electrophile; can lead to side products if not controlled. mdpi.com |

| (Benzamidomethyl)triethylammonium chloride | [C₆H₅CONHCH₂N(C₂H₅)₃]⁺Cl⁻ | High | Water-soluble salt; effective for less reactive amines. mdpi.comresearchgate.net |

Indirect Synthetic Pathways via Precursor Modification

Indirect routes involve the construction of the target molecule through a sequence of reactions, starting from a precursor that already contains some of the required structural elements. These multi-step syntheses often provide better control over regioselectivity.

Multi-Step Synthesis from Substituted Nitroanilines

A documented pathway to related diamine structures involves a multi-step sequence starting from a substituted nitrophenol, which is then converted to the target nitroaniline skeleton. google.com

Reaction of 2-(N-acylaminomethyl)-4-nitrophenol with Haloacetamides

This specific pathway begins with 2-(N-acylaminomethyl)-4-nitrophenol. google.com This starting material can be prepared via aminomethylation of 4-nitrophenol. google.com The key step involves the reaction of this phenol (B47542) with a haloacetamide, such as iodoacetamide (B48618) or the less reactive bromoacetamide, via heating. google.com This O-alkylation reaction yields a 2-(2-N-acylaminomethyl-4-nitrophenoxy)-acetamide intermediate. google.com The use of iodoacetamide or bromoacetamide is reported to be highly suitable for this transformation. google.com

Rearrangement Processes for Aromatic Amino Compound Formation

Following the formation of the 2-(2-N-acylaminomethyl-4-nitrophenoxy)-acetamide, a rearrangement reaction is induced to form the desired aniline structure. google.com This is achieved by heating the intermediate in a solvent like N-methyl-pyrrolidone in the presence of a base such as potassium carbonate. google.com This process rearranges the molecule into 2-(N-acylaminomethyl)-4-nitroaniline. google.com The resulting N-acylated nitroaniline is a direct precursor to the target compound. Subsequent reduction of the nitro group and deacetylation would yield the corresponding diamine. google.com This multi-step process, while longer, provides a controlled method for constructing the specific substitution pattern required. google.com

Table 3: Multi-Step Synthesis via Precursor Modification

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-(N-acylaminomethyl)-4-nitrophenol | Haloacetamide (e.g., Iodoacetamide), Heat | 2-(2-N-acylaminomethyl-4-nitrophenoxy)-acetamide google.com |

| 2 | 2-(2-N-acylaminomethyl-4-nitrophenoxy)-acetamide | Potassium carbonate, N-methyl-pyrrolidone, Heat (100°C) | 2-(N-acylaminomethyl)-4-nitroaniline google.com |

Transformations Involving Heterocyclic Intermediates

The use of heterocyclic systems as precursors offers unique pathways to the target aminomethyl-aniline architecture. These methods often involve the generation of reactive intermediates that can be trapped to form the desired product.

Generation and Trapping of Azaquinodimethane Intermediates in Synthesis

The formation of an azaquinodimethane intermediate is a key mechanistic feature in the synthesis of aminomethyl o-nitroanilines from substituted 1,4-dihydrobenz[d] acs.orgrsc.orgoxazin-2-ones. acs.org This reactive species is generated under relatively mild conditions from appropriately substituted benzoxazinones. acs.org The presence of an electron-withdrawing group ortho to the amine functionality is critical for the base-induced elimination that leads to the azaquinodimethane intermediate. acs.org

This intermediate can then be trapped by a nucleophile, such as a secondary amine, to yield the desired substituted aminomethyl o-nitroaniline. acs.org This methodology provides a novel and broadly applicable route to highly functionalized 6-(aminomethyl)-o-nitroanilines. acs.org The mechanism is thought to be analogous to the one proposed for the Mitsunobu reaction. acs.org

Reductive Transformations of Nitro Group Precursors to Aminomethyl-Aniline Architectures

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aminomethyl-aniline architectures. mdpi.com A variety of reducing agents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.orgcommonorganicchemistry.com

Commonly used methods include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions using iron (Fe) or zinc (Zn) in acidic conditions, or tin(II) chloride (SnCl₂), are also effective and can be milder, preserving other reducible groups. commonorganicchemistry.com For instance, the Fe/CaCl₂ system allows for the reduction of nitroarenes in the presence of sensitive functional groups like halides, carbonyls, and esters. organic-chemistry.org

Sodium sulfide (B99878) (Na₂S) is another reagent that can be used, particularly when hydrogenation or acidic conditions are not suitable. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com More modern approaches include the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O), which can efficiently reduce nitroarenes to their corresponding amines in aqueous acetonitrile (B52724). asianpubs.org This system has been shown to be effective for the complete reduction of dinitro compounds, although selective reduction of one nitro group in the presence of another was not achieved. asianpubs.org

Other advanced catalytic systems involve the use of iron-based catalysts with formic acid as the reducing agent, or metal-free reductions using reagents like tetrahydroxydiboron. organic-chemistry.org

Optimization of Reaction Conditions and Synthetic Efficiency

To maximize the yield and purity of this compound and its derivatives, careful optimization of reaction conditions is essential.

Impact of Solvent Systems on Reaction Performance and Selectivity

The choice of solvent can significantly influence the outcome of the synthetic steps. In the derivatization of 1,4-dihydrobenz[d] acs.orgrsc.orgoxazin-2-one systems, solvents like tetrahydrofuran (B95107) (THF) and acetic acid are used for the cyclization and bromination steps, respectively. acs.org For the subsequent reaction with amines, using the amine itself as the solvent (e.g., refluxing in piperidine) has proven effective. acs.org

In the reduction of nitro groups, the solvent system plays a crucial role. For example, the NaBH₄/NiCl₂·6H₂O system works well in a mixture of acetonitrile and water. asianpubs.org The presence of water is often important in these reductions. For catalytic hydrogenations, a biphasic system of water and an organic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be employed. rsc.org The solubility of the starting materials and intermediates in the chosen solvent system is a key factor. For instance, the solubility of nitroanilines is influenced by the polarity of the solvent, with higher solubility generally observed in organic solvents like ethanol and chloroform (B151607) compared to water. solubilityofthings.com

Catalytic Approaches in Aminomethylation and Nitro Group Reduction

Catalysis is central to achieving efficient and selective synthesis. In the context of nitro group reduction, a wide array of catalysts have been explored. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation. commonorganicchemistry.comrsc.org Nickel-based catalysts, such as Raney nickel and NiCl₂ in combination with a reducing agent, are also common. commonorganicchemistry.comasianpubs.org

Iron-based catalysts have gained attention for their low cost and environmental friendliness. organic-chemistry.org These can be used in transfer hydrogenation reactions. organic-chemistry.org Furthermore, metal-free catalytic systems are being developed to provide more sustainable and chemoselective reduction methods. organic-chemistry.org The choice of catalyst can be critical for achieving selectivity when other reducible functional groups are present in the molecule. organic-chemistry.orgcommonorganicchemistry.com

Advanced Isolation and Purification Methodologies

The isolation and purification of this compound and its precursors are critical steps to ensure high purity of the final product, which is essential for its subsequent applications. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present after synthesis. Advanced techniques, including chromatography and crystallization, are frequently utilized to achieve the desired level of purity.

Crystallization and Recrystallization

Crystallization is a fundamental and highly effective technique for purifying solid organic compounds. For nitroaniline derivatives, this method is widely applied to remove by-products, unreacted starting materials, and other impurities. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the purified compound.

Research and patent literature detail various solvent systems for the recrystallization of precursors and analogues of this compound. For instance, in the preparation of 2-methyl-4-N-methyl-p-nitroaniline, an 80% aqueous ethanolic solution is used for recrystallization, yielding a product with 99% purity as determined by HPLC. google.com Similarly, the purification of 4-nitroaniline-15N2 is achieved via recrystallization from an ethanol-water mixture. In another example, the product N-{[(4-nitrophenyl)amino]methyl}benzamide was purified by precipitation from ethanol through the addition of water. mdpi.com

The choice of solvent is paramount and is selected based on the compound's solubility profile—high solubility at high temperatures and low solubility at low temperatures. This differential solubility allows for the separation of the target molecule from impurities that may remain dissolved in the mother liquor or be removed by hot filtration.

Table 1: Examples of Recrystallization in Nitroaniline Derivative Purification

| Compound | Solvent System | Purity/Yield | Reference |

| 2-Methyl-4-N-methyl-p-nitroaniline | 80% Aqueous Ethanol | 99% Purity (HPLC) | google.com |

| 4-Nitroaniline-15N2 | Ethanol-Water | ≥98% Purity (HPLC) | |

| N-{[(4-Nitrophenyl)amino]methyl}benzamide | Ethanol/Water | 94% Yield | mdpi.com |

Chromatographic Techniques

Chromatography encompasses a range of powerful separation techniques used for the purification of complex mixtures. For aminomethyl-nitroaniline compounds and their precursors, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly valuable.

Silica (B1680970) Gel Column Chromatography: This is a common preparative technique used to separate compounds based on their differential adsorption to a stationary phase, typically silica gel. A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates.

In the synthesis of 4-methyl-2-nitroaniline, silica gel column chromatography is employed after distillation, using a mixture of ethyl acetate (B1210297) and petroleum ether (1:20) as the eluent, resulting in an isolated yield of 80%. chemicalbook.com Similarly, the purification of 2-fluoro-5-nitroaniline (B1294389) from its isomer is achieved using silica gel column chromatography with an ethyl acetate and n-hexane mixture as the eluting solvent. google.com The polarity of the eluent is carefully optimized to achieve effective separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to traditional column chromatography. It can be used not only for analytical purity checks but also for preparative-scale purification to isolate high-purity compounds. google.com Reverse-phase HPLC, where the stationary phase is nonpolar, is often used for aromatic amines. For example, 4-methoxy-2-nitroaniline (B140478) can be separated using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Table 2: Chromatographic Purification of Nitroaniline Precursors

| Compound | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Purpose | Reference |

| 4-Methyl-2-nitroaniline | Column Chromatography | Silica Gel | Ethyl Acetate : Petroleum Ether (1:20) | Isolation | chemicalbook.com |

| 2-Fluoro-5-nitroaniline | Column Chromatography | Silica Gel | Ethyl Acetate / n-Hexane | Isomer Separation | google.com |

| Substituted Aminomethyl o-nitroanilines | Column Chromatography | Not specified | Not specified | Isolation | acs.org |

| 4-Methoxy-2-nitroaniline | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | Analysis & Preparative Separation | sielc.com |

Preliminary Purification: Extraction, Washing, and Adsorption

Before final purification by crystallization or chromatography, preliminary steps are often necessary to remove bulk impurities.

Liquid-Liquid Extraction and Washing: After the reaction is complete, the reaction mixture is often worked up by extraction into an organic solvent. This extract is then washed sequentially with water, acidic solutions, basic solutions (like aqueous sodium bicarbonate), and brine to remove inorganic salts, and acid- or base-soluble impurities. chemicalbook.comacs.org For example, in one synthesis, the ethyl acetate extract was washed with water multiple times before being dried and concentrated. chemicalbook.com

Treatment with Activated Carbon: Activated carbon is sometimes used to decolorize the product solution and adsorb high-molecular-weight or colored impurities. In the synthesis of 4-nitro-2-aminoanisole, the reaction mixture is treated with activated carbon to enhance the quality of the final product. google.com

Filtration: Simple vacuum filtration is a standard procedure to collect a solid product from a liquid phase, such as after precipitation or crystallization. mdpi.com

These advanced and preliminary purification methodologies are often used in combination to ensure that this compound and its precursors meet the stringent purity requirements for research and industrial applications.

Chemical Reactivity and Derivatization of 4 Aminomethyl 2 Nitroaniline

Reactivity of the Aromatic Amino Group (Aniline Moiety)

The aromatic amino group in 4-(aminomethyl)-2-nitroaniline is directly attached to the benzene (B151609) ring. Its reactivity is significantly influenced by the presence of the ortho-nitro group and the para-aminomethyl substituent.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound possesses three substituents with competing electronic effects that influence the regioselectivity of electrophilic aromatic substitution (EAS). The aromatic amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Similarly, the aminomethyl group (-CH₂NH₂) is also activating and ortho-, para-directing. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director.

Given the positions of the existing groups, the potential sites for substitution are C3 and C5.

The Amino Group (-NH₂ at C1): Strongly directs ortho (C6, occupied) and para (C4, occupied).

The Nitro Group (-NO₂ at C2): Strongly directs meta (C4 and C6, both occupied).

The Aminomethyl Group (-CH₂NH₂ at C4): Directs ortho (C3 and C5) and para (C1, occupied).

The directing effects of the substituents are summarized in the table below.

| Substituent Group | Position | Type | Directing Effect |

| -NH₂ (Amino) | C1 | Activating | Ortho, Para |

| -NO₂ (Nitro) | C2 | Deactivating | Meta |

| -CH₂NH₂ (Aminomethyl) | C4 | Activating | Ortho, Para |

The outcome of an EAS reaction is determined by the synergy of these directing effects. The powerful activating amino group and the aminomethyl group both direct substitution to the C3 and C5 positions. Therefore, incoming electrophiles will preferentially substitute at these locations, leading to the formation of 3,4-disubstituted or 3,5-disubstituted 2-nitroaniline (B44862) derivatives. It is important to note that the high reactivity of the aniline (B41778) ring can sometimes lead to multiple substitutions, and protection of the amino group (e.g., by acetylation) may be necessary to control the reaction. jove.com

Nucleophilic Reactivity of the Amino Functionality

The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom. In aromatic amines like aniline, this lone pair is delocalized into the benzene ring through resonance, which reduces its availability and makes the amine less basic and less nucleophilic compared to aliphatic amines. jove.comdifference.wikiquora.com

This effect is drastically amplified in this compound by the presence of the electron-withdrawing nitro group at the ortho position. The nitro group's strong inductive and resonance effects pull electron density away from the ring and from the adjacent amino group, further decreasing the availability of the nitrogen's lone pair. jove.com Consequently, the aromatic amino group in this molecule is a very weak nucleophile and a very weak base. For comparison, the pKa of the conjugate acid of 2-nitroaniline is approximately -0.3, indicating it is a much weaker base than aniline (pKa of conjugate acid ≈ 4.6). askfilo.comwikipedia.org

Formation of Schiff Bases and Related Imine Derivatives

Despite its reduced nucleophilicity, the aromatic amino group can react with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically proceeds via a two-step mechanism:

Nucleophilic Addition: The amino group attacks the electrophilic carbonyl carbon to form a carbinolamine intermediate. peerj.com

Dehydration: The carbinolamine then eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine. peerj.com

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. peerj.com The formation of Schiff bases from aromatic amines is a well-established reaction, and it is expected to occur at the aniline moiety of this compound, particularly under conditions that favor the dehydration step, such as azeotropic removal of water. nih.govgoogle.com

Reactivity of the Aminomethyl Group

The aminomethyl group contains a primary aliphatic amine separated from the aromatic ring by a methylene (B1212753) (-CH₂-) bridge. This structural feature results in reactivity that is distinct from the aromatic amine.

Reactions Involving the Primary Aliphatic Amine Functionality

The primary aliphatic amine of the aminomethyl group is significantly more reactive as a nucleophile and a base than the aromatic amino group. Unlike the aromatic amine, the lone pair of electrons on the aliphatic nitrogen is localized and not delocalized into the aromatic ring. quora.comquora.com This makes it much more available for bonding.

The basicity of the two amino groups can be compared by examining the pKa values of their respective conjugate acids. The pKa of the benzylammonium ion (C₆H₅CH₂NH₃⁺), a close analogue, is approximately 9.33. nih.govechemi.comdrugbank.com This is orders of magnitude more basic than the 2-nitroanilinium ion (pKa ≈ -0.3). wikipedia.org

| Amino Group Type | Representative Analogue | pKa of Conjugate Acid | Basicity | Nucleophilicity |

| Aliphatic (Aminomethyl) | Benzylamine | ~9.33 nih.govechemi.com | Stronger | Higher |

| Aromatic (Aniline Moiety) | 2-Nitroaniline | ~ -0.3 wikipedia.org | Weaker | Lower |

Due to this pronounced difference in reactivity, many reactions will occur selectively at the aminomethyl group. These include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is one of the most common reactions of amines. bath.ac.uk

N-Alkylation: Reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes and ketones. Given the higher nucleophilicity of the aliphatic amine, it is expected to react faster with carbonyl compounds than the aromatic amine under neutral or basic conditions. researchgate.net

This chemoselectivity allows for the specific functionalization of the aminomethyl group while leaving the aromatic amine intact, providing a versatile handle for further derivatization. acs.orgacs.org

Chemical Functionalization of the Methylene Bridge

The methylene (-CH₂-) group is situated at a benzylic position, meaning it is directly attached to the aromatic ring. The C-H bonds at this position are weaker than typical alkane C-H bonds because the radical, cation, or anion formed upon bond cleavage is stabilized by resonance with the adjacent benzene ring. libretexts.orglibretexts.org

This inherent reactivity allows for several functionalization strategies:

Oxidation: The benzylic carbon can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.com If at least one benzylic hydrogen is present, the entire alkyl side-chain is typically oxidized to a carboxylic acid group. libretexts.org In the case of this compound, this would potentially convert the aminomethyl group into a carboxylic acid, forming 4-amino-3-nitrobenzoic acid. However, the amino groups themselves may be sensitive to such harsh oxidizing conditions. Milder and more selective methods for benzylic C-H oxidation are also an area of active research. mdpi.com

Radical Halogenation: Benzylic C-H bonds can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.com This would replace one of the hydrogen atoms of the methylene bridge with a halogen, providing a precursor for subsequent nucleophilic substitution reactions.

The functionalization of this methylene bridge offers a route to introduce a variety of other chemical groups, further expanding the synthetic utility of the this compound scaffold.

Transformations Involving the Nitro Group

The nitro group is a key functional group that strongly influences the molecule's electronic properties and provides a handle for further synthetic modifications, most notably through its reduction.

The most significant transformation of the nitro group in this compound is its reduction to a primary amine. This reaction converts the starting material into 4-(aminomethyl)benzene-1,2-diamine (B2807238), a versatile intermediate for the synthesis of heterocyclic compounds. The reduction of aromatic nitro groups is a well-established process in organic chemistry, and several reagents can be employed to achieve this transformation effectively. wikipedia.org

Common methods for the reduction of aryl nitro groups include catalytic hydrogenation and the use of metals in acidic media. youtube.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is often a preferred method due to its efficiency. commonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl) are classic and reliable methods for this conversion. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com The choice of reagent can depend on the presence of other functional groups within the molecule that might be sensitive to certain reaction conditions. commonorganicchemistry.com

| Reagent/System | General Reaction Conditions | Product |

|---|---|---|

| H₂/Pd-C | Hydrogen gas pressure, typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297). | 4-(aminomethyl)benzene-1,2-diamine |

| Fe/HCl or Fe/CH₃COOH | Iron powder in the presence of a strong or weak acid, often with heating. | 4-(aminomethyl)benzene-1,2-diamine |

| SnCl₂/HCl | Tin(II) chloride dissolved in concentrated hydrochloric acid, typically at room or elevated temperature. | 4-(aminomethyl)benzene-1,2-diamine |

| Raney Nickel | Catalytic hydrogenation, often used when dehalogenation is a concern with other catalysts. commonorganicchemistry.com | 4-(aminomethyl)benzene-1,2-diamine |

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), a characteristic that stems from both inductive and resonance effects. researchgate.net The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). Furthermore, the nitro group can delocalize the pi-electrons of the benzene ring onto its oxygen atoms through resonance, further decreasing the electron density on the ring. researchgate.net

This strong electron-withdrawing nature has several consequences for the reactivity of this compound:

Decreased Basicity : The nitro group significantly reduces the basicity of the adjacent aromatic amine. By pulling electron density from the ring, it makes the lone pair of electrons on the aromatic nitrogen atom less available to donate to a proton. doubtnut.com The effect is most pronounced when the nitro group is ortho or para to the amino group. quora.com

Ring Deactivation : The reduced electron density on the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions.

Charge Transfer : In molecules containing both electron-donating groups (like the amino groups) and electron-withdrawing groups (like the nitro group), significant intramolecular charge transfer can occur. chemrxiv.org This phenomenon affects the molecule's electronic and optical properties. researchgate.net

Strategies for Cyclization and Heterocyclic Ring Formation

The structure of this compound, particularly after the reduction of its nitro group, is an ideal scaffold for the synthesis of nitrogen-containing heterocyclic compounds. The resulting 4-(aminomethyl)benzene-1,2-diamine possesses two adjacent primary amines (a classic o-phenylenediamine (B120857) moiety) and an additional aminomethyl group, providing multiple points for cyclization reactions.

Following the reduction of the nitro group, the resulting 1,2-diamine can undergo intramolecular cyclization reactions, often facilitated by reaction with a bifunctional reagent, to form fused heterocyclic systems. A primary example is the formation of substituted benzimidazoles. The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole (B57391) ring system. researchgate.net

Another important class of heterocycles, quinoxalines, can be synthesized from o-phenylenediamines by condensation with α-dicarbonyl compounds. For example, reacting 4-(aminomethyl)benzene-1,2-diamine with a 1,2-diketone would lead to the formation of a substituted quinoxaline. These reactions create a new six-membered heterocyclic ring fused to the original benzene ring.

Condensation reactions are a cornerstone for building heterocyclic rings from 4-(aminomethyl)benzene-1,2-diamine. These reactions typically involve the reaction of the diamine with a compound containing two electrophilic centers, leading to the formation of two new bonds and the elimination of small molecules like water or ammonia.

The synthesis of benzimidazoles is a classic example. The reaction proceeds by the condensation of the 1,2-diamine with an aldehyde. One amine group attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by aromatization to yield the stable benzimidazole ring. A "one-pot" procedure involving the simultaneous reduction of the nitro group and cyclization with an aldehyde in the presence of SnCl₂·2H₂O has been described for the synthesis of benzimidazoles from o-nitroanilines. researchgate.net

| Reactant for Diamine | Resulting Heterocycle Core | Reaction Type |

|---|---|---|

| Aldehydes (R-CHO) | Benzimidazole | Condensation/Cyclization |

| Carboxylic Acids (R-COOH) | Benzimidazole | Condensation/Cyclization |

| α-Diketones (R-CO-CO-R') | Quinoxaline | Condensation/Cyclization |

| Phosgene or equivalents | Benzimidazol-2-one | Condensation/Cyclization |

Spectroscopic and Analytical Characterization Methodologies for 4 Aminomethyl 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(Aminomethyl)-2-nitroaniline, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic, aminomethyl, and amine protons. The chemical shifts are significantly influenced by the electronic effects of the nitro and amino substituents.

The aromatic region typically displays a complex splitting pattern due to the coupling of adjacent protons on the benzene (B151609) ring. For a compound with a similar substitution pattern, the aromatic protons appear as a doublet around δ 7.26 (d, J = 8.6 Hz), a doublet at δ 7.13 (d, J = 2.6 Hz), and a doublet of doublets at δ 6.78 (dd, J = 8.6, 2.7 Hz) researchgate.net.

The protons of the aminomethyl group (-CH₂NH₂) are expected to appear as a singlet, typically observed around δ 4.00 researchgate.net. The exact position can vary depending on the solvent and concentration due to hydrogen bonding. The protons of the primary amine (-NH₂) on the aromatic ring often present as a broad singlet, the chemical shift of which is also highly dependent on experimental conditions. The electron-withdrawing nitro group deshields adjacent protons, causing them to appear at a higher chemical shift (downfield), while the electron-donating amino group shields nearby protons, shifting them upfield biointerfaceresearch.comchegg.com.

Table 1: Representative ¹H NMR Data for a this compound Analog

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| Aromatic H | 7.26 | d | 8.6 | researchgate.net |

| Aromatic H | 7.13 | d | 2.6 | researchgate.net |

| Aromatic H | 6.78 | dd | 8.6, 2.7 | researchgate.net |

| -CH₂- | 4.00 | s | N/A | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon atom bonded to the nitro group (C-NO₂) is significantly deshielded and appears at a low field (high ppm value), typically in the range of δ 148-150 ppm researchgate.net. Conversely, the carbon atom attached to the primary amino group (C-NH₂) is shielded and appears at a higher field.

For a closely related structure, the aromatic carbons resonate at approximately δ 148.3, 146.0, 132.3, 119.4, 115.0, and 110.9 ppm researchgate.net. The carbon of the aminomethyl group (-CH₂) is expected in the aliphatic region of the spectrum. The typical range for carbons attached to nitrogen is δ 30-50 ppm.

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Carbon Assignment | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| Aromatic C | 148.34 | researchgate.net |

| Aromatic C | 145.99 | researchgate.net |

| Aromatic C | 132.28 | researchgate.net |

| Aromatic C | 119.38 | researchgate.net |

| Aromatic C | 114.96 | researchgate.net |

| Aromatic C | 110.94 | researchgate.net |

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational modes of the N-H, C-H, N-O, and C-N bonds.

N-H Stretching: The primary aromatic amine (-NH₂) and the aminomethyl group's amine show characteristic N-H stretching vibrations. Primary amines typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes ethz.chnih.gov.

Aromatic C-H Stretching: These vibrations are generally observed in the 3000-3100 cm⁻¹ range ethz.ch.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group of the aminomethyl substituent will show stretching vibrations in the 2850-3000 cm⁻¹ region.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch typically around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ ethz.chillinois.edu.

N-H Bending: The scissoring vibration of the primary amine is found in the 1580-1650 cm⁻¹ region nih.gov.

Aromatic C=C Stretching: These vibrations occur in the 1450-1600 cm⁻¹ range ethz.ch.

C-N Stretching: The stretching vibration for aromatic amines is typically a strong band in the 1250-1335 cm⁻¹ region nih.govnih.gov.

Table 3: Typical IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 3000 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1520 - 1550 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1340 - 1370 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. High-resolution mass spectrometry (HR-MS) allows for the determination of the exact molecular formula from the precise mass-to-charge ratio (m/z) of the molecular ion auburn.edu.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the compound's molecular weight (C₇H₉N₃O₂ = 167.17 g/mol ). Common fragmentation pathways for nitroanilines include the loss of the nitro group (-NO₂) or parts of it (e.g., NO, O). For this compound, characteristic fragment ions would likely result from:

Loss of the nitro group (M-46).

Loss of the aminomethyl group (M-30).

Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to a prominent benzylic cation or related fragments.

Studies on nitroaniline isomers show that while the protonated parent molecule is often the most abundant ion, fragmentation patterns can help distinguish between isomers, especially at higher energies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the aromatic ring leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.

For related compounds like 4-nitroaniline (B120555), a strong absorption band is observed around 380 nm. This band is attributed to a π → π* transition with substantial charge transfer from the amino group and the benzene ring to the nitro group. The position of this absorption maximum (λ_max) is sensitive to solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents, which is a hallmark of ICT transitions. The spectrum of this compound is expected to show similar characteristics, with the λ_max influenced by the specific substitution pattern.

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is not paramagnetic, EPR spectroscopy becomes a powerful tool for studying its derivatives that are radicals or its complexes with paramagnetic metal ions ethz.ch.

If this compound acts as a ligand to form a complex with a transition metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complex may be EPR active. The EPR spectrum can provide detailed information about the electronic structure of the metal center, the coordination geometry, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of the specific metal ion and its environment, allowing for in-depth characterization of the complex's structure and electronic properties.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final product, and for the quantitative determination of the compound in various matrices. Among the most commonly employed chromatographic techniques are Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC), each offering distinct advantages in the analytical workflow.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of organic compounds. scribd.comscribd.com It plays a pivotal role in the synthetic organic chemistry laboratory for tracking the progress of reactions and for the preliminary assessment of product purity.

Reaction Monitoring:

In the synthesis of this compound, TLC is an effective method to monitor the conversion of starting materials to the desired product. researchgate.net By spotting aliquots of the reaction mixture on a TLC plate alongside the starting material standard, the disappearance of the reactant spot and the appearance of a new product spot can be visualized over time. thieme.de The relative positions of the spots, characterized by their retention factor (Rf) values, are dependent on the polarity of the compounds and the composition of the mobile phase.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A change in the spot profile on the TLC plate indicates the progression of the reaction. For instance, if this compound is synthesized via the reduction of a dinitro precursor, the product, being more polar due to the aminomethyl group, would likely exhibit a lower Rf value compared to the less polar starting material when a nonpolar mobile phase is used with a polar stationary phase like silica (B1680970) gel.

Purity Assessment:

TLC is also a valuable tool for the initial purity assessment of synthesized this compound. A pure compound should ideally appear as a single spot on the TLC plate when developed with an appropriate solvent system. The presence of multiple spots suggests the existence of impurities, which could be unreacted starting materials, byproducts, or degradation products. By comparing the Rf values of the impurity spots with those of known potential side-products, it is possible to tentatively identify them.

The choice of the eluent or mobile phase is critical for achieving good separation. For nitroaniline compounds, various solvent systems can be employed, typically consisting of a mixture of a nonpolar solvent (like hexane or carbon tetrachloride) and a more polar solvent (like ethyl acetate (B1210297) or glacial acetic acid). merckmillipore.comstudylib.net The optimal solvent system is one that results in a clear separation of the product from any impurities, with the Rf value of the product preferably falling between 0.3 and 0.7 for accurate assessment.

Illustrative TLC Parameters for Nitroaniline Derivatives:

| Stationary Phase | Mobile Phase (v/v) | Compound | Rf Value | Reference |

| Silica Gel 60 F254 | Carbon Tetrachloride / Glacial Acetic Acid (90:10) | Nitroanilines | Not Specified | merckmillipore.com |

| Silica Gel | Hexane / Ethyl Acetate (various ratios) | o-nitroaniline, p-nitroaniline | Dependent on ratio | scribd.comstudylib.net |

Table 1: Example TLC systems for the analysis of nitroaniline compounds.

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and quantitative accuracy, making it the preferred method for the definitive purity determination and quantitative analysis of this compound. thermofisher.comchromatographyonline.com

Quantitative Analysis:

HPLC, particularly when coupled with an ultraviolet (UV) detector, is well-suited for the quantitative analysis of nitroaniline derivatives due to their strong UV absorbance. nih.govepa.gov To determine the concentration of this compound in a sample, a calibration curve is first constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is highly reproducible and can achieve low limits of detection and quantification. chromatographyonline.comnih.gov

Separation and Purity Determination:

HPLC provides excellent separation of complex mixtures, allowing for the accurate assessment of the purity of this compound. The most common mode of HPLC for this class of compounds is reversed-phase chromatography, which utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water). nih.govsielc.com

In a reversed-phase system, more polar compounds elute earlier (have shorter retention times), while less polar compounds are retained longer by the stationary phase. The separation of this compound from its potential impurities, such as isomers or related byproducts, can be optimized by adjusting the composition of the mobile phase, its flow rate, and the column temperature. For instance, an isocratic elution with a constant mobile phase composition or a gradient elution where the mobile phase composition is changed over time can be employed to achieve the desired separation. nih.gov

Typical HPLC Conditions for Nitroaniline Analysis:

The following table summarizes typical HPLC conditions that have been used for the analysis of related nitroaniline compounds and can be adapted for this compound.

| Stationary Phase | Mobile Phase (v/v) | Flow Rate | Detection | Compound Analyzed | Retention Time (min) | Reference |

| Agilent TC-C18 | Acetonitrile / Water (30:70) | 1.0 mL/min | UV at 225 nm | 2-nitroaniline (B44862) | Not Specified | nih.gov |

| Silica (Partisil 10) | 40% Isopropanol / 60% Hexane | 1.0 mL/min | UV at 375 nm | p-nitroaniline | Not Specified | cdc.gov |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | 4-Methoxy-2-nitroaniline (B140478) | Not Specified | sielc.com |

| Acclaim 120 C18 | Not Specified | Not Specified | UV | o-nitroaniline, p-nitroaniline | Not Specified | chromatographyonline.com |

Table 2: Example HPLC systems for the analysis of nitroaniline derivatives.

By employing these chromatographic methodologies, the synthesis of this compound can be effectively monitored, its purity accurately assessed, and its concentration precisely quantified, ensuring the quality and reliability of the compound for its intended applications.

Computational Chemistry and Theoretical Studies of 4 Aminomethyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of 4-(Aminomethyl)-2-nitroaniline from first principles.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and conformational preferences of molecules. For derivatives of nitroaniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable geometric parameters that show good agreement with experimental data where available. epa.gov

Studies on structurally similar molecules, such as 5-methyl-2-nitroaniline, reveal that the molecule is nearly planar. nih.gov The geometry around the aniline (B41778) nitrogen atom is almost planar, indicating sp2 hybridization and the participation of the nitrogen's lone pair in the aromatic π-system. nih.gov In 2-nitroaniline (B44862) derivatives, the amino and nitro groups can exhibit slight twists with respect to the benzene (B151609) ring. nih.gov A key structural feature in 2-nitroanilines is the potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group, which stabilizes the planar conformation. nih.gov For this compound, similar intramolecular interactions between the aminomethyl (-CH2NH2) group and the ortho-nitro group would be expected to play a significant role in determining its most stable conformation. DFT geometry optimization would confirm the planarity of the aromatic ring and the precise bond lengths and angles, reflecting the electronic push-pull effects of the amino, aminomethyl, and nitro substituents.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, kinetic stability, and optical properties. thaiscience.inforasayanjournal.co.in

In this compound, the aniline moiety and the aminomethyl group act as electron-donating groups (EDGs), while the nitro group is a strong electron-withdrawing group (EWG). This "push-pull" electronic configuration leads to significant intramolecular charge transfer (ICT) from the electron-rich part of the molecule (the amino groups and the ring) to the electron-deficient nitro group. jchps.com

Theoretical calculations on 4-nitroaniline (B120555) show that the HOMO is primarily localized on the amino group and the benzene ring, while the LUMO is concentrated on the nitro group. thaiscience.inforesearchgate.net This distribution facilitates a π → π* electronic transition with significant charge-transfer character upon photoexcitation. chemrxiv.org The presence of an additional electron-donating aminomethyl group in this compound is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to 4-nitroaniline. A smaller energy gap signifies that the molecule can be more easily excited and is generally more reactive. thaiscience.inforesearchgate.net

Table 1: Representative Quantum Chemical Parameters for Nitroaniline Derivatives

| Parameter | 4-Nitroaniline | 4-Aminoaniline |

|---|---|---|

| EHOMO (eV) | -6.9034 | -5.0482 |

| ELUMO (eV) | -3.0127 | -0.4463 |

| Energy Gap (ΔE) (eV) | 3.8907 | 4.6019 |

Data calculated by B3LYP/6-311G(d,p) method for illustrative comparison. thaiscience.info

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static quantum chemical calculations to explore dynamic behavior and environmental effects.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the key sources of conformational flexibility are the rotation around the C(ring)-C(methyl) bond and the C(methyl)-N bond of the aminomethyl substituent.

Computational methods can be used to perform a systematic search of the potential energy surface by rotating these bonds. For each conformation, the energy is calculated and minimized to find the most stable, low-energy structures. This process identifies global and local energy minima, providing insight into the preferred shapes of the molecule. The results of such an analysis would likely show that conformations allowing for favorable intramolecular hydrogen bonding between the aminomethyl and nitro groups are significantly lower in energy.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large change in dipole moment upon electronic excitation, such as those with strong ICT character like nitroaniline derivatives. sciencepublishinggroup.com The electronic absorption spectra of these compounds are sensitive to solute-solvent interactions. sciencepublishinggroup.com

Computational studies on 4-nitroaniline (pNA) have extensively investigated its solvatochromic behavior. chemrxiv.orgnih.govnih.gov The first absorption band, which corresponds to the HOMO-LUMO transition, exhibits a bathochromic shift (a shift to longer wavelengths, or red shift) as the solvent polarity increases. chemrxiv.orgsciencepublishinggroup.com This occurs because the excited state is more polar than the ground state due to the enhanced charge separation. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy required for the transition. sciencepublishinggroup.com

For this compound, a similar positive solvatochromism is expected. Computational models, such as the Conductor-like Screening Model (COSMO) or discrete multiscale solvation methods, can be employed to simulate the electronic spectra in various solvents. nih.gov These calculations can predict the λmax in different media and quantify the extent of the solvatochromic shift, correlating it with solvent properties like the dielectric constant. rsc.org

Table 2: Experimental Solvatochromic Shifts for 4-Nitroaniline

| Solvent | λmax (nm) | Shift Type |

|---|---|---|

| Cyclohexane | 320 | Hypsochromic (relative to water) |

| Acetonitrile (B52724) | 367 | - |

| Water | 380 | Bathochromic (relative to cyclohexane) |

Data extracted from studies on p-nitroaniline for illustrative purposes. sciencepublishinggroup.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. nih.govrsc.org For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway.

By employing methods like DFT, researchers can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. This allows for a detailed, step-by-step understanding of how a reaction proceeds. mdpi.com

For example, in studying the electrophilic substitution on the aromatic ring of this compound, computational methods could determine the most likely site of attack by mapping the potential energy surfaces for substitution at different positions. Similarly, for reactions involving the amino or aminomethyl groups, calculations can help elucidate the mechanism by identifying key intermediates and transition states, thereby explaining the observed product distribution and reaction kinetics. nih.gov

Transition State Analysis and Energy Barriers

No published research data is currently available regarding the transition state analysis or the calculation of energy barriers for reactions involving this compound. Such studies would typically involve quantum chemical calculations to identify the geometry of transition states and determine the activation energy required for specific chemical transformations.

Determination of Reaction Pathways and Reaction Dynamics

There is a lack of specific theoretical studies on the reaction pathways and reaction dynamics of this compound. This area of research would focus on elucidating the step-by-step mechanisms of reactions involving this compound and simulating its behavior over time under various conditions. Without dedicated computational studies, a scientifically accurate description of these aspects is not possible.

The Elusive Nature of this compound in Advanced Chemical Research

Despite extensive investigation into the vast landscape of organic chemistry, the scientific literature remains notably silent on the specific compound This compound . While the broader family of nitroanilines has been a subject of considerable research, leading to a wealth of information on various isomers and derivatives, this particular molecule appears to be a largely unexplored entity. As a result, a detailed and scientifically robust analysis of its advanced applications in organic synthesis and materials science, as requested, cannot be compiled from the currently available public-domain research.

The foundational role of nitroanilines as versatile chemical intermediates and building blocks is well-established. Compounds such as p-nitroaniline are pivotal in the industrial production of dyes, antioxidants, and as corrosion inhibitors. The strategic placement of the nitro and amino groups on the aniline ring system allows for a diverse range of chemical transformations, making them valuable precursors in the synthesis of more complex molecules.

In the realm of specialty dyes and pigments, various substituted nitroanilines are key components. For instance, derivatives like 2-Methoxy-5-nitroaniline and 4-methyl-2-nitroaniline serve as precursors in the synthesis of a range of dyestuffs. The chromophoric properties endowed by the nitro group, in conjunction with the auxochromic effect of the amino group, are fundamental to the color characteristics of the resulting dyes. It is plausible that this compound could function similarly, with the aminomethyl group potentially offering a site for further chemical modification to fine-tune the dye's properties. However, without specific studies on this compound, this remains a matter of scientific conjecture.

The antioxidant potential of various organic molecules is an area of intense research. While there is a vast body of literature on antioxidants, there is no specific mention of this compound or its derivatives in this context. The general antioxidant activity of some amino- and nitro-substituted compounds has been explored, but a direct link to the subject compound is absent from current scientific records.

Furthermore, the application of nitroaniline derivatives in the field of non-linear optical (NLO) materials has been a topic of interest. The push-pull electronic nature of molecules like p-nitroaniline and 2-methyl-4-nitroaniline, where an electron-donating group (amino) and an electron-withdrawing group (nitro) are conjugated through a π-system, can lead to significant second-order NLO responses. The presence of an additional aminomethyl group in this compound could theoretically influence its NLO properties, but empirical data to support this is not available.

Similarly, the role of nitroanilines as corrosion inhibitors has been investigated. These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. The effectiveness of this inhibition is often dependent on the specific molecular structure and the nature of the substituents. While various nitroanilines have shown promise in this application, there are no specific studies detailing the use of this compound as a corrosion inhibitor.

Advanced Applications in Organic Synthesis and Materials Science

Development of Novel Derivatives for Targeted Applications

Synthesis of Metal Complexes Featuring Nitroaniline Ligands for Coordination Chemistry Studies

There is no specific information available on the synthesis of metal complexes using 4-(Aminomethyl)-2-nitroaniline as a ligand.

Exploration of New Functional Group Incorporations for Enhanced Material Properties

There is no specific information available regarding the incorporation of new functional groups into this compound to enhance its material properties.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for 4-(Aminomethyl)-2-nitroaniline Synthesis

Traditional synthetic routes to substituted nitroanilines often rely on harsh conditions and hazardous reagents, such as strong acids for nitration and heavy metals for reduction. azom.com The future synthesis of this compound necessitates a shift towards green chemistry principles to enhance safety, reduce waste, and improve efficiency.

Key research areas should focus on:

Alternative Energy Inputs: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of nitroanilines and other aromatic amines. nih.govnih.gov Future studies could develop a microwave-assisted protocol for the synthesis of this compound, potentially leading to a more energy-efficient process.

Eco-Friendly Catalytic Systems: There is a significant opportunity to explore photocatalytic reduction of the nitro group as a final step in the synthesis. chemistryviews.org Systems using heterogeneous catalysts like vanadium oxide on titania under visible light could offer a metal-catalyst-free, sustainable alternative to traditional reduction methods. chemistryviews.org Additionally, metal-free reduction methods, such as using trichlorosilane, have proven effective for nitroarenes and could be adapted for this specific molecule. beilstein-journals.org

Benign Solvent Systems: Research into solvent-free reaction conditions or the use of aqueous systems would align with green chemistry goals. google.comresearchgate.net For instance, Ullmann C-N coupling reactions have been successfully performed in organic solvent-free systems to create aromatic amines. google.comgoogle.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. This could involve novel one-pot reactions where multiple transformations occur sequentially in a single reactor, minimizing purification steps and solvent waste. nih.gov

| Parameter | Traditional Approach (Illustrative) | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.gov | Reduced reaction time, energy efficiency |

| Catalyst (for reduction) | Iron powder, Tin(II) chloride | Metal-free (e.g., H₂O₂ functionalized CNTs) researchgate.net, Photocatalysis (e.g., V₂O₅/TiO₂) chemistryviews.org | Avoids heavy metal waste, utilizes visible light |

| Solvent | Volatile organic solvents (e.g., DMF, Dichloromethane) | Aqueous media, solvent-free google.comresearchgate.net | Reduced environmental impact and toxicity |

| Reaction Conditions | Harsh acids (H₂SO₄/HNO₃), high temperatures | Room temperature, ambient pressure nih.govrsc.org | Enhanced safety, lower energy cost |

Exploration of Novel Catalytic Transformations for Derivatization

The three distinct functional groups of this compound offer a rich platform for creating a diverse library of derivatives with tailored properties. Future research should explore selective catalytic transformations that target one or more of these functional groups.

C-N Cross-Coupling Reactions: The aromatic amino group is an ideal handle for palladium- or nickel-catalyzed C-N cross-coupling reactions. acs.orgnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, leading to novel structures for applications in pharmaceuticals and materials science. Mechanistic studies could help optimize reaction conditions for this specific substrate. nih.govacs.org

Selective Reduction of the Nitro Group: While complete reduction to an amine is common, catalytic systems that allow for partial reduction to nitroso or hydroxylamine (B1172632) intermediates could provide access to unique derivatives. mdpi.com Furthermore, photocatalytic methods using catalysts like cadmium sulfide (B99878) (CdS) nanorods could offer high selectivity under mild conditions. rsc.org

Derivatization of the Aminomethyl Group: The primary aliphatic amine of the aminomethyl moiety can be selectively functionalized through reactions such as reductive amination or acylation. Catalytic methods could enhance the efficiency and selectivity of these transformations.

Multicomponent Reactions: Designing novel catalytic multicomponent reactions where this compound acts as a key building block could rapidly generate molecular complexity and lead to the discovery of new bioactive compounds or functional materials.

| Target Functional Group | Catalytic Transformation | Potential Catalyst System | Resulting Derivative Class |

|---|---|---|---|

| Aromatic Amine (-NH₂) | C-N Cross-Coupling (Buchwald-Hartwig) acs.org | Palladium-based precatalysts with specialized ligands | N-Aryl/N-Heteroaryl-2-nitroanilines |

| Nitro Group (-NO₂) | Selective Photocatalytic Reduction rsc.org | Noble metal-modified CdS nanorods | 4-(Aminomethyl)-2-nitrosoanilines or 2-amino-4-(aminomethyl)aniline |

| Aminomethyl Group (-CH₂NH₂) | Reductive Amination | Transition metal catalysts (e.g., Ni, Ru) with H₂ | N-Substituted 4-(aminomethyl)-2-nitroanilines |

| Entire Molecule | Condensation/Cyclization | Acid or base catalysis | Heterocyclic scaffolds (e.g., Benzimidazoles) |

Integration into Advanced Materials and Investigation of Performance Characteristics

The "push-pull" electronic nature of nitroaniline derivatives, where an electron-donating group (amine) and an electron-withdrawing group (nitro) are attached to an aromatic ring, often results in significant nonlinear optical (NLO) properties. researchgate.netjchps.com The structure of this compound suggests it could be a promising candidate for NLO materials.

Nonlinear Optical (NLO) Materials: Future work should involve the synthesis of high-purity single crystals of this compound and the characterization of their NLO properties. Computational studies, using methods like Density Functional Theory (DFT), could predict its hyperpolarizability and guide the design of derivatives with enhanced NLO responses. acs.orgnih.gov

Polymer Science: The diamine character of the fully reduced form of the molecule, or the existing primary amines on the parent compound, makes it a valuable monomer for the synthesis of high-performance polymers like polyamides, polyimides, or polyanilines. nih.govrsc.org Research should focus on the polymerization of this compound or its derivatives and the characterization of the resulting polymers' thermal, mechanical, and electrical properties. nih.gov

Metal-Organic Frameworks (MOFs): The amino groups can act as coordinating sites for metal ions, positioning the molecule as a potential organic linker for the construction of novel MOFs. These materials could be investigated for applications in gas storage, separation, or catalysis.

| Compound | First Hyperpolarizability (β) (a.u.) | Dipole Moment (μ) (Debye) | Potential Application |

|---|---|---|---|

| p-Nitroaniline (p-NA) | ~9200 acs.org | ~6.9 researchgate.net | NLO Devices, Optical Switching jchps.com |

| m-Nitroaniline (m-NA) | ~2000 researchgate.net | ~5.3 sciexplore.ir | Second Harmonic Generation researchgate.net |

| This compound | To be determined | To be determined | Hypothesized for NLO, Polymer synthesis |

Values are highly dependent on the computational method and experimental conditions.

Interdisciplinary Research with Emerging Chemical Technologies

To fully exploit the potential of this compound, its study should be integrated with emerging technologies that are revolutionizing chemical synthesis and material design.

Flow Chemistry: The synthesis of nitroaromatic compounds can be hazardous in traditional batch reactors due to the exothermic nature of nitration reactions. europa.eu Flow chemistry offers superior heat and mass transfer, enabling safer, more controlled, and scalable synthesis. beilstein-journals.org Developing a continuous flow process for the synthesis and derivatization of this compound would be a significant step towards its industrial viability. acs.orgresearchgate.net

Computational Chemistry and Machine Learning: Predictive modeling can accelerate the discovery of new derivatives and materials. Computational tools can be used to screen virtual libraries of derivatives for desired properties, such as NLO activity or binding affinity to a biological target. nih.govacs.org Machine learning algorithms could be trained on experimental data to predict reaction outcomes and optimize synthetic conditions.

Nanotechnology: The compound could be incorporated into nanomaterials, such as by grafting it onto the surface of nanoparticles or carbon nanotubes. The resulting hybrid materials could exhibit novel electronic or optical properties, finding use in sensors or catalytic applications.

| Emerging Technology | Application to this compound Research | Potential Impact |

|---|---|---|

| Flow Chemistry europa.eu | Safer synthesis of the nitro compound; multi-step, continuous derivatization. | Improved safety, scalability, and process control. |

| Computational Modeling nih.gov | Prediction of NLO properties, reaction mechanisms, and polymer characteristics. | Accelerated material design and discovery; reduced experimental cost. |

| Nanotechnology | Functionalization of nanoparticles or quantum dots for sensing or catalysis. | Creation of novel hybrid materials with enhanced performance. |

| High-Throughput Experimentation | Rapid screening of catalysts and reaction conditions for derivatization. | Faster optimization of synthetic protocols. |

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?